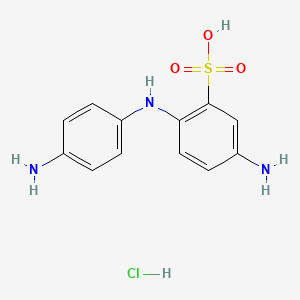
5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is a chemical compound with the molecular formula C12H13N3O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both amino and sulfonic acid groups, making it versatile for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride typically involves the reaction of 4-nitroaniline with 2-aminobenzenesulfonic acid under specific conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product. The process involves several steps, including nitration, reduction, and sulfonation, to achieve the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to achieve consistent results. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as azo dyes and other functionalized aromatic compounds. These products have applications in different industries, including textiles and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride involves its interaction with various molecular targets. The amino and sulfonic acid groups allow it to form strong interactions with proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Diaminodiphenylamine-2’-sulfonic acid
- 4-(p-Aminoanilino)-3-sulfoaniline
- 6-(p-Aminoanilino)metanilic acid
Uniqueness
Compared to similar compounds, 5-Amino-2-(4-aminoanilino)benzenesulphonic acid monohydrochloride is unique due to its specific arrangement of amino and sulfonic acid groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83732-64-3 |
|---|---|
Molekularformel |
C12H14ClN3O3S |
Molekulargewicht |
315.78 g/mol |
IUPAC-Name |
5-amino-2-(4-aminoanilino)benzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C12H13N3O3S.ClH/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18;/h1-7,15H,13-14H2,(H,16,17,18);1H |
InChI-Schlüssel |
GCHOFEXBADMAAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



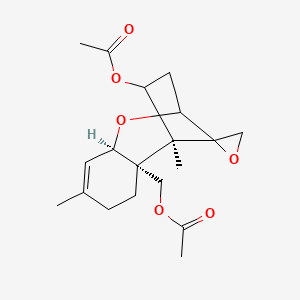

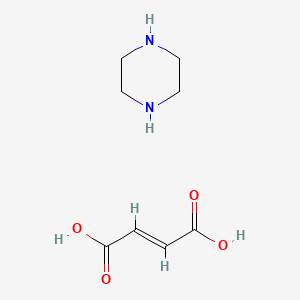

![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
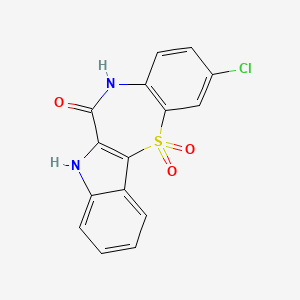

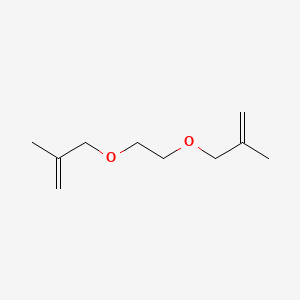
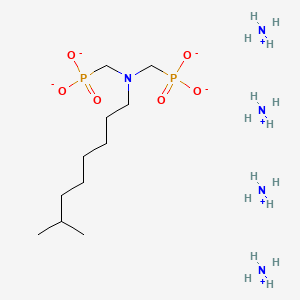
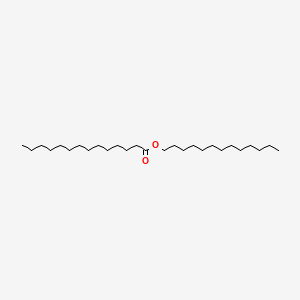
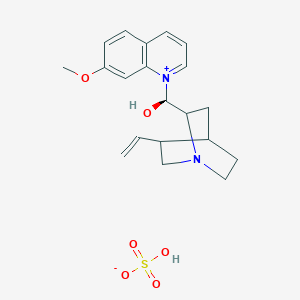
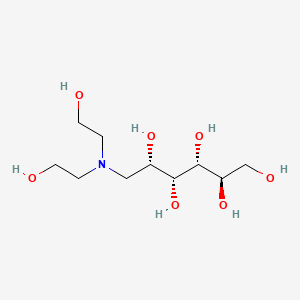
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
